Gavestinel - 153436-22-7

Gavestinel

Catalog Number: EVT-412461
CAS Number: 153436-22-7
Molecular Formula: C18H11Cl2N2NaO3
Molecular Weight: 375.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Gavestinel exerts its effects by binding to the glycine site of the NMDA receptor. [, , ] This binding prevents the co-agonist glycine from binding to the receptor, which is essential for the receptor's activation by glutamate. [, ] By blocking the glycine site, Gavestinel inhibits NMDA receptor function, ultimately reducing neuronal excitability and potentially mitigating excitotoxic damage. [, , ]

Mechanism of Action

Research has shown that xenon, a noble gas, exhibits neuroprotective properties. [] One study utilized Gavestinel to investigate the mechanism behind xenon's protective effects against hypoxia-ischemia in an in vitro model using mouse hippocampal brain slices. [] The researchers found that adding glycine reversed the neuroprotective effect of xenon, suggesting that competitive inhibition at the NMDA receptor glycine site by xenon plays a significant role in its neuroprotective action. []

Gavestinel has been used in preclinical studies exploring the link between NMDA receptor function and cocaine addiction, particularly in the context of comorbid schizophrenia. [, ] In mice genetically modified to exhibit either increased or decreased NMDA receptor activity, Gavestinel was shown to influence cocaine-induced conditioned place preference and locomotor sensitization. [, ] These findings highlight the potential role of NMDA receptor modulation in addressing cocaine abuse.

Gavestinel, along with its derivative Kynurenic acid (KYNA), has been used as a tool to study the activity and inhibition of cytosolic sulfotransferases (SULTs). [] These enzymes play crucial roles in the metabolism of various compounds, including hormones, neurotransmitters, and drugs. [] Research has shown that Gavestinel acts as a potent inhibitor of hSULT1B1, a specific type of SULT enzyme. []

Glycine

  • Compound Description: Glycine is an endogenous amino acid and an essential co-agonist at the NMDA receptor's glycine site. [, , ]
  • Relevance: Gavestinel, a selective antagonist at the glycine site of the NMDA receptor, directly competes with glycine for binding. [, , ] This competition forms the basis of gavestinel's mechanism of action in reducing NMDA receptor activity.

D-serine

  • Compound Description: D-serine is another endogenous amino acid acting as a co-agonist at the NMDA receptor's glycine site. [, ]
  • Relevance: Similar to glycine, D-serine's binding to the NMDA receptor is competitively inhibited by gavestinel. [, ] Studies have explored manipulating D-serine levels in conjunction with gavestinel to understand their interplay in conditions like cocaine abuse.

Phencyclidine (PCP)

  • Compound Description: Phencyclidine (PCP) is a dissociative anesthetic known for its psychotomimetic effects, primarily mediated through NMDA receptor antagonism. []
  • Relevance: Although both phencyclidine and gavestinel act as NMDA receptor antagonists, studies demonstrated that gavestinel did not produce PCP-like behavioral effects in animal models. [] This suggests distinct pharmacological profiles and potentially lower abuse liability for gavestinel.

2,6-Dichloro-4-nitrophenol

  • Compound Description: 2,6-Dichloro-4-nitrophenol is a known non-specific inhibitor of cytosolic sulfotransferases (SULTs). []
  • Relevance: Research has shown that kynurenic acid (KYNA), a compound structurally related to gavestinel, is a more potent inhibitor of mSult1b1 than 2,6-dichloro-4-nitrophenol. [] This comparison highlights the inhibitory potential of KYNA and its structural analogs, including gavestinel, on SULT enzymes.

Mefenamic acid

  • Compound Description: Mefenamic acid is a non-steroidal anti-inflammatory drug (NSAID) known to selectively inhibit SULT1A enzymes. []
  • Relevance: Kynurenic acid (KYNA) and its derivative, gavestinel, exhibit different inhibitory characteristics compared to mefenamic acid. [] This difference suggests that KYNA and gavestinel may target a broader range of SULT enzymes beyond the SULT1A subfamily.

5,7-Dichlorokynurenic acid

  • Compound Description: 5,7-Dichlorokynurenic acid is a derivative of kynurenic acid (KYNA) and an antagonist at the glycine site of the NMDA receptor. []
  • Relevance: Similar to gavestinel, 5,7-dichlorokynurenic acid acts on the NMDA receptor's glycine site and exhibits inhibitory effects on human SULT1A1. [] This indicates shared pharmacological targets and potential for overlapping therapeutic applications.

L689,560

  • Compound Description: L689,560 is a KYNA derivative and a selective antagonist at the glycine site of the NMDA receptor. []
  • Relevance: Like gavestinel, L689,560 targets the glycine site of the NMDA receptor and demonstrates inhibitory activity toward human SULT1B1. [] This suggests similar pharmacological profiles and potential for comparative studies on their effects on SULT activity.

Properties

CAS Number

153436-22-7

Product Name

Gavestinel

IUPAC Name

3-[(E)-3-anilino-3-oxoprop-1-enyl]-4,6-dichloro-1H-indole-2-carboxylic acid

Molecular Formula

C18H11Cl2N2NaO3

Molecular Weight

375.2 g/mol

InChI

InChI=1S/C18H12Cl2N2O3/c19-10-8-13(20)16-12(17(18(24)25)22-14(16)9-10)6-7-15(23)21-11-4-2-1-3-5-11/h1-9,22H,(H,21,23)(H,24,25)/b7-6+

InChI Key

WZBNEZWCNKUOSM-VOTSOKGWSA-N

SMILES

C1=CC=C(C=C1)NC(=O)C=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O

Synonyms

1H-indole-2-carboxylic acid, 4,6-dichloro-3-((1E)-3-oxo-3-(phenylamino)-1-propenyl)-, monosodium salt
3-(2-((phenylamino)carbonyl)ethenyl)-4,6-dichloroindole-2-carboxylic acid
4,6-dichloro-3-((E)-2-(phenylcarbamoyl)vinyl)indole-2-carboxylic acid
Gavestinel
gavestinel sodium
GV 150526A
GV-150526A
GV-150526X
GV150526
GV150526A

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)/C=C/C2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.